PNI 132 Ionizable Lipid: A Technical Guide for Researchers
PNI 132 Ionizable Lipid: A Technical Guide for Researchers
For research use only. Not for human use.
Introduction
PNI 132 is a novel ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1] Developed under patent WO2020252589A1, this synthetic cationic lipid is engineered to facilitate the encapsulation of genetic material, such as mRNA and siRNA, and promote its efficient release into the cytoplasm of target cells.[2] Its pH-dependent charge characteristics are central to its function, remaining largely neutral at physiological pH to enhance systemic circulation and becoming positively charged in the acidic environment of the endosome to trigger endosomal escape.[2]
This technical guide provides an in-depth overview of PNI 132, including its chemical properties, synthesis, formulation into LNPs, and its role in nucleic acid delivery. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of gene therapy and nanomedicine.
Core Properties of PNI 132
A comprehensive summary of the known properties of PNI 132 is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2568616-81-7 | [3] |
| Molecular Formula | C58H101NO6 | [4] |
| Molecular Weight | 908.43 g/mol | [4] |
| Patent Origin | WO2020252589A1 | [1] |
Chemical Structure and Synthesis
The chemical structure of PNI 132, as disclosed in patent WO2020252589A1, is presented below.[2]
Caption: Chemical structure of PNI 132 ionizable lipid.
Synthesis Pathway
The synthesis of PNI 132 and related ionizable lipids described in patent WO2020252589A1 generally involves a multi-step process. A key step is the reaction of a secondary amine with an appropriate epoxide-containing lipid tail. This reaction is typically carried out in a suitable solvent and may require purification by chromatography.[2]
Caption: Generalized synthesis workflow for PNI 132.
Lipid Nanoparticle Formulation
PNI 132 is a critical component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four key ingredients:
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Ionizable Lipid (PNI 132): Facilitates nucleic acid encapsulation and endosomal escape.
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Helper Lipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle.[5]
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Cholesterol: Modulates membrane fluidity and stability.[5]
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PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size and provides a hydrophilic shell to reduce aggregation and opsonization.[5]
Experimental Protocol: LNP Formulation
A general protocol for the formulation of LNPs using a microfluidic mixing approach is described below. This method allows for the rapid and reproducible self-assembly of LNPs.
Materials:
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PNI 132 ionizable lipid
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1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
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Cholesterol
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1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
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Nucleic acid (mRNA or siRNA)
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Ethanol (B145695) (anhydrous)
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Citrate (B86180) buffer (pH 4.0)
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Phosphate-buffered saline (PBS, pH 7.4)
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Microfluidic mixing device
Procedure:
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Prepare Lipid Stock Solution: Dissolve PNI 132, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
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Prepare Nucleic Acid Solution: Dissolve the nucleic acid in citrate buffer (pH 4.0).
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Microfluidic Mixing: Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous solution.
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Nanoparticle Formation: Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases induces the self-assembly of the LNPs.
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Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
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Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Workflow for lipid nanoparticle formulation.
Mechanism of Action in Nucleic Acid Delivery
The delivery of nucleic acids to the cytoplasm is a multi-step process, and the design of PNI 132 is tailored to overcome the key barriers.
Caption: Signaling pathway of LNP-mediated nucleic acid delivery.
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Systemic Circulation: At physiological pH (~7.4), the tertiary amine of PNI 132 is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality helps to minimize non-specific interactions with blood components and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.
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Cellular Uptake: LNPs are taken up by target cells primarily through endocytosis.
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Endosomal Escape: Once inside the endosome, the pH drops to approximately 5.0-6.5. In this acidic environment, the tertiary amine of PNI 132 becomes protonated, leading to a net positive charge. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.
Quantitative Data
As PNI 132 is a relatively new ionizable lipid, extensive quantitative data in the public domain is limited. The performance of LNPs formulated with PNI 132 will depend on the specific nucleic acid cargo, the exact lipid composition, and the in vitro or in vivo model being used. Researchers are encouraged to perform their own characterization and efficacy studies.
Key Performance Parameters to Evaluate:
| Parameter | Description | Typical Methodology |
| Particle Size and PDI | Determines the biodistribution and cellular uptake of the LNPs. | Dynamic Light Scattering (DLS) |
| Zeta Potential | Indicates the surface charge of the LNPs at different pH values. | DLS with an electrode |
| Encapsulation Efficiency | The percentage of nucleic acid successfully encapsulated within the LNPs. | RiboGreen assay or similar fluorescent dye-based methods |
| pKa | The pH at which 50% of the ionizable lipid is protonated. A critical parameter for endosomal escape. | TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay[1] |
| In Vitro Transfection Efficiency | The ability of the LNPs to deliver their cargo and elicit a biological response in cultured cells. | Luciferase reporter assays or target protein knockdown analysis |
| In Vivo Efficacy | The therapeutic effect of the LNP formulation in a living organism. | Measurement of reporter gene expression (e.g., luciferase) or therapeutic protein levels in target tissues.[6] |
Conclusion
PNI 132 is a promising ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive nature is a key design feature that enables efficient encapsulation of genetic material and facilitates its release into the cytoplasm of target cells. Further research and characterization of LNPs formulated with PNI 132 will be crucial in fully elucidating its potential for various therapeutic applications. This guide provides a foundational understanding of PNI 132 to support researchers in their drug development endeavors.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Simultaneous Analysis of Gene Expression by Dual-Color Luciferases in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
